(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Catalog No.
S3009447
CAS No.
1184589-25-0
M.F
C11H13N3
M. Wt
187.246
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Avoid late-stage Pd coupling challenges. (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS 1184589-25-0) is a pre-assembled biaryl primary amine that bypasses Suzuki cross-coupling steps, preventing catalyst poisoning and metal contamination in advanced API synthesis.

  • Directly functionalize without protecting groups; the 1-methylpyrazole avoids unwanted side reactions.
  • High-yield access to PTPN2 inhibitors and kinase modulators via simple amide/urea linkages.
  • Streamlined parallel synthesis for medicinal chemistry campaigns.

CAS Number

1184589-25-0

Product Name

(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

IUPAC Name

[4-(1-methylpyrazol-4-yl)phenyl]methanamine

Molecular Formula

C11H13N3

Molecular Weight

187.246

InChI

InChI=1S/C11H13N3/c1-14-8-11(7-13-14)10-4-2-9(6-12)3-5-10/h2-5,7-8H,6,12H2,1H3

InChI Key

PSOAJXIUSYFYLP-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CN

solubility

not available

Synonyms

4-(1-methyl-1H-pyrazol-4-yl)benzylamine, [4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine, 4-(1-methyl-1H-pyrazol-4-yl)benzenemethanamine, 1-methyl-4-(4-aminomethylphenyl)-1H-pyrazole

Purity

97%

Package Size

0.25 g, 500 mg, 1 g, 5 g

(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS 1184589-25-0) is a highly specialized biaryl primary amine utilized extensively as a building block in medicinal chemistry and advanced materials synthesis [1]. Structurally, it features a benzylamine core para-substituted with a 1-methylpyrazole ring, providing a pre-assembled, cross-coupled scaffold that bypasses the need for complex organometallic steps in downstream synthesis. With a low molecular weight (187.24 g/mol) and a highly favorable predicted XLogP of 0.7, it is heavily favored in fragment-based drug discovery (FBDD) and the development of targeted therapeutics, such as PTPN2 inhibitors and kinase modulators [2]. Procurement of this exact pre-coupled intermediate is typically driven by the need to optimize synthetic yields, avoid heavy metal contamination in late-stage active pharmaceutical ingredients (APIs), and precisely control the physicochemical properties of the final molecular entities.

Research Fit

Workflow Synthesis of kinase inhibitors and mGluR modulators
Scaffold Para-substituted pyrazole-phenyl core for extended geometry
Grade Standard purity building block for SAR exploration

Substituting (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine with cheaper, generic alternatives like (4-bromophenyl)methanamine or unmethylated pyrazole analogs introduces severe process inefficiencies [1]. Utilizing a halogenated precursor shifts the burden of the Suzuki-Miyaura cross-coupling to a later stage in the synthetic route. Late-stage couplings on complex, nitrogen-rich scaffolds often suffer from severe palladium catalyst poisoning, drastically reducing yields and necessitating expensive, time-consuming metal scavenging protocols to meet stringent API purity standards [2]. Furthermore, attempting to use the unmethylated (1H-pyrazol-4-yl) analog introduces a reactive secondary amine site that competes with the primary benzylamine during acylation or alkylation, requiring additional protection and deprotection steps that inflate manufacturing costs and reduce overall throughput.

Substitution Risk

Geometry Ortho-substituted isomer may introduce a bent conformation, potentially shifting binding-pocket complementarity.
Pharmacophore Simpler pyrazole methanamine lacks the phenyl spacer and the lipophilic profile critical for CNS-oriented scaffolds.
Purity Analog purity specifications can differ; verify supplier data to avoid unexpected variability in downstream synthesis.

Avoiding Late-Stage Palladium Coupling

Procuring the pre-coupled (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine allows chemists to directly assemble complex scaffolds, such as 1,2,4-thiadiazolidine-3,5-diones, via straightforward amine functionalization with typical yields exceeding 40-60% in multi-step sequences [1]. In contrast, utilizing (4-bromophenyl)methanamine requires late-stage Suzuki coupling after core assembly. This alternative route frequently experiences yield drops to below 30% due to catalyst deactivation by Lewis basic heteroatoms in the assembled core, alongside the added burden of reducing residual palladium to below the standard 10 ppm threshold [2].

Evidence DimensionLate-stage coupling yield and metal contamination risk
Target Compound DataDirect amine coupling yields >40-60%; 0 ppm added Pd risk during final assembly
Comparator Or Baseline(4-bromophenyl)methanamine (requires late-stage Suzuki coupling)
Quantified Difference>20-30% absolute yield improvement; eliminates late-stage Pd scavenging costs
ConditionsMulti-step synthesis of nitrogen-rich heterocyclic APIs (e.g., PTPN2 inhibitors)

Bypassing late-stage cross-coupling significantly improves overall process yields and eliminates the regulatory and financial burden of heavy metal remediation in API manufacturing.

MW & Lipophilicity
Class-level inference
ΔMW +76 g/mol (+68%); XLogP3 +1.1 vs simpler analog
Supports scaffold selection for CNS permeability design
Calculated properties; experimental validation recommended

Regioselectivity via N-Methylation

The presence of the 1-methyl group on the pyrazole ring provides absolute chemoselectivity when reacting the primary benzylamine with electrophiles (e.g., isocyanates, acid chlorides, or aldehydes). This intrinsic protection ensures 100% regiocontrol without additional steps [1]. Conversely, the unmethylated comparator, (4-(1H-pyrazol-4-yl)phenyl)methanamine, possesses a competitive nucleophilic site on the pyrazole ring, which typically requires a two-step Boc or Trityl protection/deprotection sequence, reducing overall synthetic efficiency by approximately 20-25% and increasing reagent overhead [2].

Evidence DimensionSynthetic step economy and chemoselectivity
Target Compound Data100% regioselective amine functionalization; 0 protection steps required
Comparator Or Baseline(4-(1H-pyrazol-4-yl)phenyl)methanamine (unmethylated analog)
Quantified DifferenceSaves 2 synthetic steps (protection/deprotection); prevents 15-20% yield loss from side reactions
ConditionsStandard acylation, urea formation, or reductive amination conditions

Streamlining the synthetic route by eliminating protecting group manipulations directly accelerates library generation and reduces raw material costs.

Para vs. Ortho Geometry
Class-level inference
Linear (para) vs. bent (ortho) substitution pattern
Supports geometry-driven binding pocket fit in kinase inhibitor design
No direct biological data for these isomers

Superior Lead-Like Properties and Solubility

For procurement in drug discovery, the physicochemical profile of the building block dictates the developability of the final compound. (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine boasts a highly favorable predicted XLogP of 0.7, ensuring excellent aqueous solubility while maintaining membrane permeability [1]. When compared to the carbocyclic analog, biphenyl-4-ylmethanamine (XLogP ~2.5), the pyrazole-containing building block prevents the final drug candidates from becoming excessively lipophilic, a common cause of high metabolic clearance, poor oral bioavailability, and non-specific protein binding in downstream assays [2].

Evidence DimensionLipophilicity (XLogP) and solubility profile
Target Compound DataXLogP = 0.7 (highly hydrophilic, lead-like)
Comparator Or BaselineBiphenyl-4-ylmethanamine (XLogP ~2.5)
Quantified Difference1.8 log unit reduction in lipophilicity
ConditionsChemoinformatic profiling for Lipinski Rule of 5 compliance

Selecting the pyrazole biaryl over a simple biphenyl dramatically improves the solubility and pharmacokinetic viability of the resulting chemical library.

Purity Specification
Supporting evidence
≥95% across multiple commercial vendors
Standard purity reduces batch variability in synthesis
Verify vendor specification for each procurement

PTPN2 Inhibitors for Cancer Immunotherapy

The compound is directly utilized as a primary amine donor to synthesize 1,2,4-thiadiazolidine-3,5-dione derivatives, which act as potent PTPN2 inhibitors. Procurement of this specific building block leverages the methylpyrazole group for optimal target pocket engagement while maintaining high synthetic yields [1].

Kinase Inhibitor Library Development

Acts as a privileged fragment where the primary amine forms critical amide or urea linkages to hinge-binding scaffolds. The pre-installed 1-methylpyrazole modulates solubility and provides secondary hydrogen bonding interactions, avoiding the lipophilicity issues associated with biphenyl analogs [2].

Fragment-Based Drug Discovery (FBDD)

Ideal for rapid parallel synthesis due to the lack of required protecting groups. The intrinsic N-methylation allows for direct, one-step functionalization in automated synthesis platforms without the risk of cross-reactivity seen in unmethylated pyrazole variants [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CDK8/19 inhibitor synthesis research
Para-substituted pyrazole-phenyl scaffold
ATP-pocket geometry and target engagement
mGluR2 modulator discovery
Lipophilic pyrazole core for CNS design
Blood-brain barrier penetration and receptor modulation
PROTAC linker design research
Primary amine handle for conjugation
Ternary complex geometry and cellular permeability

XLogP3

0.7

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